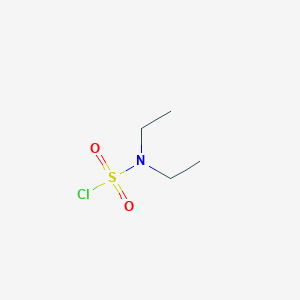
2-(4-Fluorobenzoyl)-6-methylpyridine
Übersicht
Beschreibung
“2-(4-Fluorobenzoyl)-6-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “4-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom attached at the 4th position .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Complexes
The study of organic acid-base salts derived from 2-amino-6-methylpyridine with methylbenzoic acids reveals the formation of crystalline structures through self-assembly. These structures are characterized by proton transfer to the pyridine nitrogen, resulting in ionic compounds with supramolecular heterosynthons. The compounds display three-dimensional framework structures due to weak noncovalent interactions, suggesting potential applications in molecular engineering and design of crystalline materials (Thanigaimani et al., 2015).
Luminescence and Magnetic Studies
Dinuclear complexes formulated from reactions with 2-fluorobenzoic acid exhibit sensitization of visible and NIR emitting lanthanide(III) ions. These complexes have been found to display single molecule magnet (SMM) behavior and field-induced SMM behavior, indicating their potential use in materials science, particularly in optical applications and magnetic storage technologies (Casanovas et al., 2019).
Supramolecular Structures and Fluorescence
Lanthanide complexes involving 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine demonstrate unique supramolecular structures. These structures exhibit specific fluorescence characteristics of lanthanide ions, which could be harnessed in the development of new luminescent materials for sensors and display technologies (Du et al., 2021).
Crystallography and Drug Design
The crystal structure analysis of various fluoro-substituted compounds, including those derived from 2-fluorobenzoyl chloride, contributes to the understanding of molecular conformation and intermolecular interactions. This knowledge is crucial for drug design and development, particularly in optimizing drug-receptor interactions and enhancing therapeutic efficacy (Ribet et al., 2005).
Anticancer Research
Fluoro-substituted benzo[b]pyrans, which can be derived from reactions involving 2-fluorobenzoyl compounds, have shown potent anticancer activity against lung cancer cell lines. This highlights the potential of 2-(4-Fluorobenzoyl)-6-methylpyridine derivatives in the development of novel anticancer agents (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIQBXVTYGYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)




